
Technical Guide to the NMR and Mass Spectral
Data of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Apovincaminic Acid-d4

Cat. No.: B588874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and mass spectral data for Apovincaminic Acid-d4. Given the limited

publicly available specific data for the deuterated compound, this guide combines known

information for the non-deuterated analogue, Apovincaminic Acid, with foundational principles

of spectral analysis to offer a predictive and practical resource.

Introduction to Apovincaminic Acid-d4
Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid, the main active

metabolite of Vinpocetine.[1] Vinpocetine is a synthetic derivative of the Vinca alkaloid

vincamine and is known for its vasodilating and neuroprotective properties. The introduction of

deuterium atoms into a molecule is a common strategy in drug development to alter its

pharmacokinetic profile, often by slowing down metabolism. Apovincaminic Acid-d4 is

therefore a critical compound for use as an internal standard in pharmacokinetic studies

involving deuterated Vinpocetine or for investigating the metabolic fate of such deuterated

drugs.

Compound Details:
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Property Value

Chemical Name

(13aS,13bS)-13a-Ethyl-d4-2,3,5,6,13a,13b-

hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][2]

[3]naphthyridine-12-carboxylic Acid

Synonyms
Apovincamin-22-oic Acid-d4; (+)-cis-

Apovincaminic Acid-d4[2]

CAS Number 1329624-60-3[1][2]

Molecular Formula C₂₀H₁₈D₄N₂O₂[1][2]

Molecular Weight 326.43 g/mol [1][2]

Mass Spectrometry Data (Predicted)
While specific experimental mass spectra for Apovincaminic Acid-d4 are not widely

published, the expected mass and fragmentation can be reliably predicted based on the data

for the non-deuterated Apovincaminic Acid (AVA).

Predicted Mass Spectral Data:

Analyte Precursor Ion (m/z) [M+H]⁺
Predicted Major Product
Ions (m/z)

Apovincaminic Acid (AVA) 323.2[4] 280.2[4]

Apovincaminic Acid-d4 327.2 284.2, 280.2

Note: The exact position of the deuterium labels can influence fragmentation. Assuming the

deuterium atoms are on the ethyl group, as is common for d4-labeled Vinpocetine analogues,

the primary fragmentation would involve the loss of the carboxyl group and parts of the ethyl

group.

Interpretation:

In positive ion electrospray ionization (ESI) mass spectrometry, Apovincaminic Acid-d4 is

expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 327.2. The primary
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fragmentation of the non-deuterated compound involves the loss of the carboxylic acid group

(45 Da), leading to a major product ion at m/z 280.2 from the precursor at 323.2. For the d4

analogue, a similar fragmentation would result in a product ion at m/z 284.2. The presence of a

fragment at 280.2 might also be observed, depending on the fragmentation pathway and

potential scrambling of deuterium atoms.

NMR Spectral Data (Predicted)
Detailed experimental NMR spectra for Apovincaminic Acid-d4 are not publicly available.

However, based on the structure of Apovincaminic Acid, we can predict the key features of its

¹H and ¹³C NMR spectra. The primary difference in the ¹H NMR spectrum of the d4 analogue

compared to the non-deuterated compound will be the absence of signals corresponding to the

deuterated positions. In the ¹³C NMR spectrum, the carbons bearing deuterium will show a

characteristic triplet multiplicity (due to C-D coupling) and a significant upfield shift.

Assuming the four deuterium atoms are located on the ethyl group (a common labeling pattern

for internal standards), the following changes are expected:

Expected ¹H NMR Spectral Characteristics in CDCl₃:
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Protons
Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic 7.0 - 8.0 m

Signals from the

indole and pyridine

rings.

Aliphatic (non-ethyl) 1.0 - 4.0 m

Complex overlapping

signals from the fused

ring system.

Ethyl (-CH₂-CH₃) Not Applicable -

Signals for these

protons would be

absent due to

deuteration.

Carboxylic Acid (-

COOH)
> 10.0 br s

Signal may be broad

and its position is

solvent-dependent.

Expected ¹³C NMR Spectral Characteristics in CDCl₃:

Carbons
Expected Chemical Shift
(ppm)

Notes

Carbonyl (-COOH) ~170 - 180

Aromatic/Olefinic ~100 - 150

Aliphatic ~20 - 60

Ethyl (-CD₂-CD₃) Upfield shifted

The signals for these carbons

would appear as triplets with

reduced intensity.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectral data for a

compound such as Apovincaminic Acid-d4.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of Apovincaminic Acid-d4.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The

choice of solvent will depend on the solubility of the compound and the desired resolution of

the spectra.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0.00 ppm for both ¹H and ¹³C).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
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Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Apovincaminic
Acid-d4.

Instrumentation:

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.

A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI)

source.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several

minutes to ensure good separation and peak shape.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), positive.

Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120 - 150 °C.

Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

Full Scan (MS1): Scan range of m/z 100-500 to detect the precursor ion.

Tandem MS (MS/MS): Isolate the precursor ion of Apovincaminic Acid-d4 (m/z 327.2) and

fragment it using collision-induced dissociation (CID) with argon gas. Scan for product ions in

a range of m/z 50-350.

Data Analysis:

Extract the ion chromatogram for the expected precursor ion (m/z 327.2).

Analyze the full scan mass spectrum of the corresponding chromatographic peak to confirm

the molecular weight.

Analyze the MS/MS spectrum to identify the major fragment ions and propose a

fragmentation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b588874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the NMR and LC-MS analyses

described above.

Sample Preparation Data Acquisition
Data Processing
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Transfer to
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NMR Spectrometer

Set Up Acquisition
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Peaks

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy analysis.
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Caption: General workflow for LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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